

# Application Notes and Protocols for High-Throughput Screening with Fgfr3-IN-2

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## Compound of Interest

Compound Name: Fgfr3-IN-2

Cat. No.: B12408815

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Fgfr3-IN-2**, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in high-throughput screening (HTS) campaigns. Detailed protocols for biochemical and cellular assays are provided to enable the identification and characterization of novel FGFR3 inhibitors.

## Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.<sup>[1][2]</sup> Aberrant FGFR3 signaling, due to mutations, amplifications, or fusions, is a known driver in various cancers, particularly bladder cancer.<sup>[1][3][4]</sup> This makes FGFR3 an attractive therapeutic target for cancer drug discovery. **Fgfr3-IN-2** is a potent and selective small molecule inhibitor of FGFR3, demonstrating significant selectivity over other kinases, including VEGFR2.<sup>[5]</sup> These characteristics make **Fgfr3-IN-2** a valuable tool for HTS assays aimed at discovering novel FGFR3-targeting compounds.

## Fgfr3-IN-2: A Potent and Selective FGFR3 Inhibitor

**Fgfr3-IN-2** (also referred to as compound 18b) is a 1,3,5-triazine derivative identified through structure-based drug design.<sup>[1]</sup> It exhibits potent inhibitory activity against FGFR3 with high

selectivity over the vascular endothelial growth factor receptor 2 (VEGFR2), a common off-target for many kinase inhibitors.

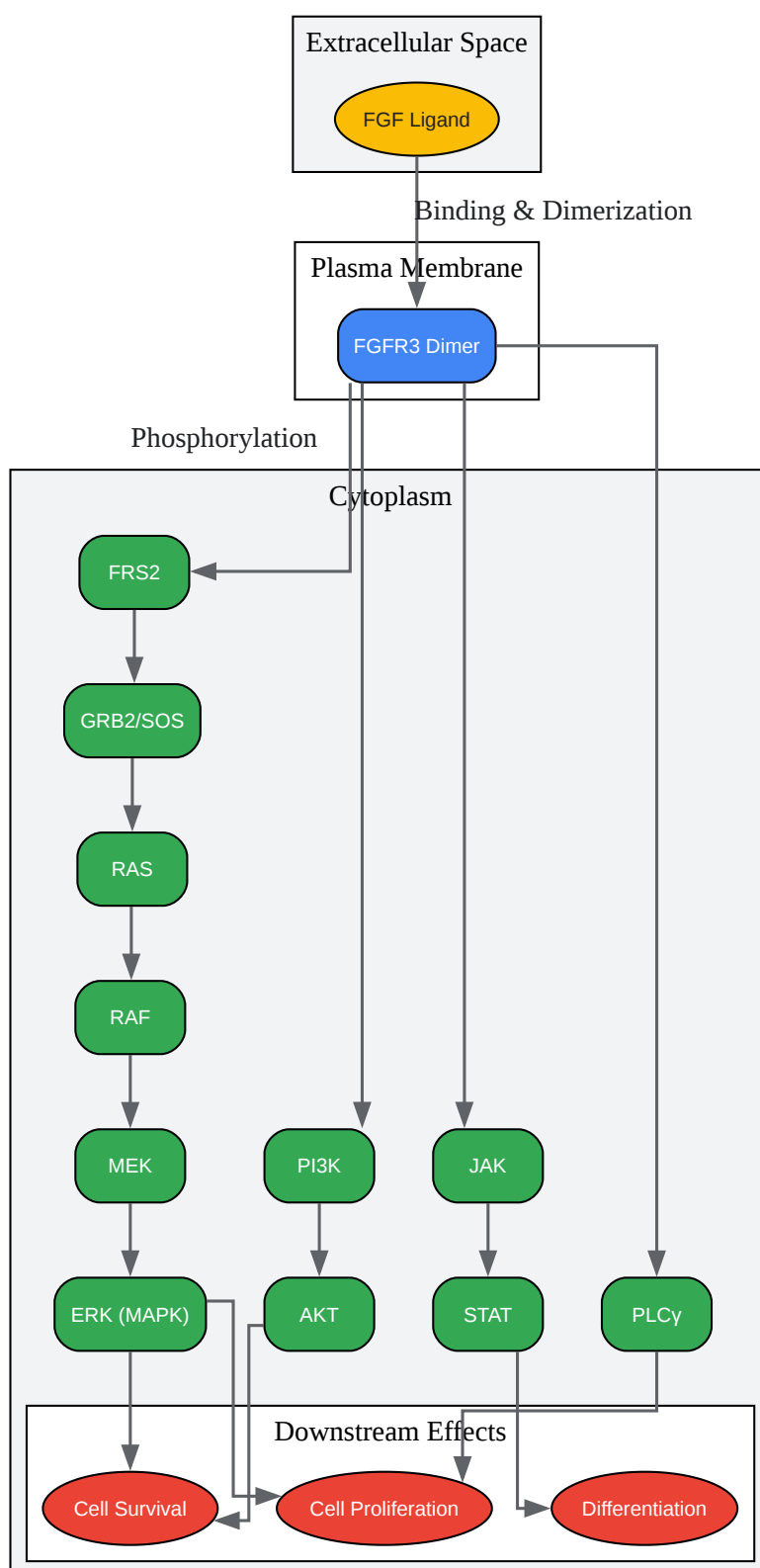
## Quantitative Data for Fgfr3-IN-2

The following table summarizes the inhibitory activity of **Fgfr3-IN-2**.

Target	IC50 (nM)	Assay Type	Reference
FGFR3	4.1	Biochemical	<a href="#">[5]</a>
VEGFR2	570	Biochemical	<a href="#">[5]</a>

## FGFR3 Signaling Pathway

Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR3 undergoes dimerization and autophosphorylation of its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression and drive cellular processes like proliferation and survival.[\[6\]](#)[\[7\]](#)

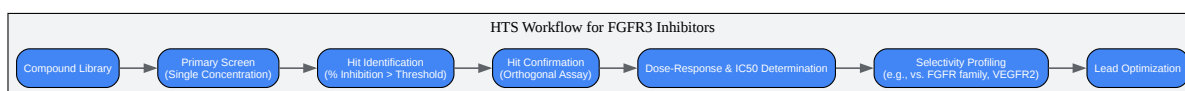


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**Figure 1:** Simplified FGFR3 signaling pathway.

## High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying novel FGFR3 inhibitors involves a primary screen of a large compound library, followed by hit confirmation and dose-response studies to identify potent and selective compounds.



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## References

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